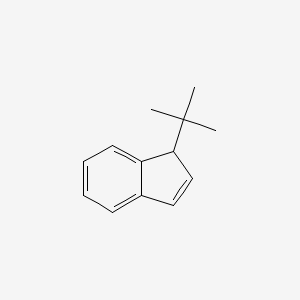
1-tert-Butyl-1H-indene
Overview
Description
1-tert-Butyl-1H-indene is a chemical compound with the CAS Number: 40650-31-5 . It has a molecular weight of 172.27 and its molecular formula is C13H16 .
Molecular Structure Analysis
The molecular structure of 1-tert-Butyl-1H-indene is represented by the formula C13H16 . The average mass is 172.266 Da and the monoisotopic mass is 172.125198 Da .Physical And Chemical Properties Analysis
1-tert-Butyl-1H-indene has a density of 1.0±0.1 g/cm3 . Its boiling point is 255.2±15.0 °C at 760 mmHg . The vapour pressure is 0.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 47.3±0.8 kJ/mol . The flash point is 103.4±9.0 °C . The index of refraction is 1.544 . The molar refractivity is 56.2±0.3 cm3 .Scientific Research Applications
Chemical Synthesis
“1-tert-Butyl-1H-indene” is used in chemical synthesis . It is a key intermediate product in the synthesis of natural prenyl indole derivatives .
Anticancer Applications
Indole derivatives, which can be synthesized from “1-tert-Butyl-1H-indene”, have been found to possess anticancer properties .
Anti-inflammatory Applications
Indole derivatives synthesized from “1-tert-Butyl-1H-indene” have anti-inflammatory activities .
Antinociceptive Applications
These indole derivatives also exhibit antinociceptive activities, which means they can reduce sensitivity to painful stimuli .
Antipsychotic Applications
Indole derivatives have been found to possess antipsychotic properties .
Analgesic Applications
These compounds have analgesic activities, meaning they can relieve pain .
Cytotoxic Applications
Indole derivatives have cytotoxic activities, which means they are toxic to cells. This property is particularly useful in cancer treatment .
5-Lipoxygenase Inhibitory Activities
Indole derivatives can inhibit 5-lipoxygenase, an enzyme that plays a key role in inflammation .
Safety And Hazards
properties
IUPAC Name |
1-tert-butyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHBPJRQKRVWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C=CC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338091 | |
| Record name | 1-tert-Butyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-1H-indene | |
CAS RN |
40650-31-5 | |
| Record name | 1-tert-Butyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)
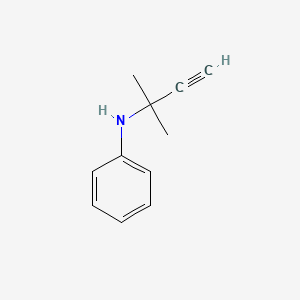
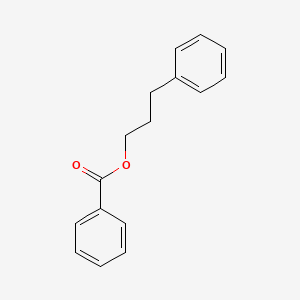
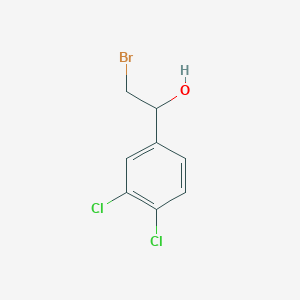
![3-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1615428.png)
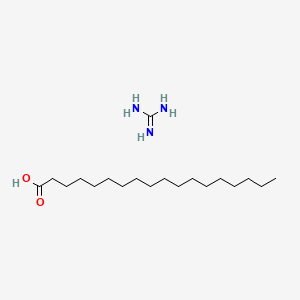
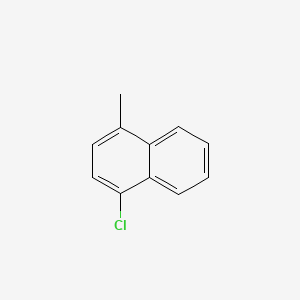

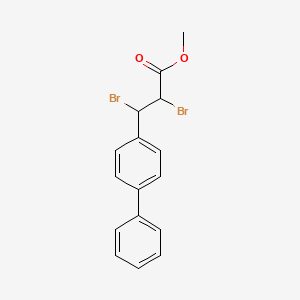
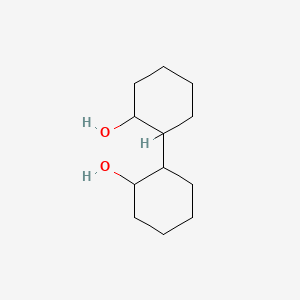

![(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-hydrazine](/img/structure/B1615437.png)
